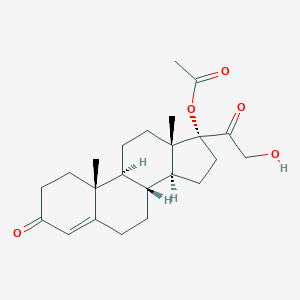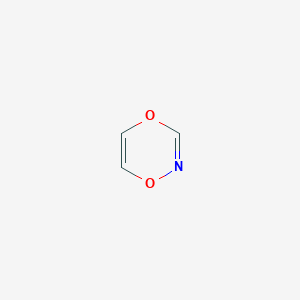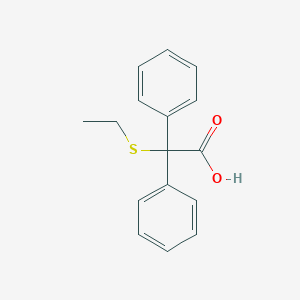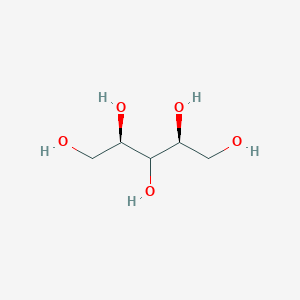![molecular formula C9H9NO B092608 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one CAS No. 17303-53-6](/img/structure/B92608.png)
4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one, also known as ATD, is a chemical compound that has gained significant attention in the scientific research community. It is a potent inhibitor of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. ATD has been shown to have potential applications in a variety of fields, including cancer research and sports medicine.
Mechanism of Action
4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one works by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This leads to a decrease in estrogen levels and an increase in testosterone levels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase testosterone levels in men, which can lead to increased muscle mass and strength. This compound has also been shown to inhibit the growth of breast cancer cells by blocking the production of estrogen.
Advantages and Limitations for Lab Experiments
4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one has several advantages for use in lab experiments. It is a potent inhibitor of the aromatase enzyme, which makes it a useful tool for studying the effects of estrogen on various biological processes. However, this compound also has limitations, as it can be difficult to obtain in large quantities and may be expensive.
Future Directions
There are several future directions for research on 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one. One area of interest is the potential use of this compound in the treatment of breast cancer. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is the potential use of this compound in sports medicine, as it has been shown to increase testosterone levels in men. However, more research is needed to determine the safety and efficacy of this compound in this context. Additionally, further studies are needed to determine the optimal synthesis method for this compound and to develop more efficient methods for its production.
Synthesis Methods
The synthesis of 4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one involves several steps, including the reaction of 2,5-dimethylpyrazine with ethyl acetoacetate, followed by the addition of hydrazine hydrate. The resulting compound is then treated with acetic anhydride and sodium acetate to yield this compound.
Scientific Research Applications
4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of breast cancer cells by blocking the production of estrogen. This compound has also been investigated for its potential use in sports medicine, as it has been shown to increase testosterone levels in men.
properties
CAS RN |
17303-53-6 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
4-azatricyclo[3.3.2.02,8]deca-6,9-dien-3-one |
InChI |
InChI=1S/C9H9NO/c11-9-8-6-3-1-5(10-9)2-4-7(6)8/h1-8H,(H,10,11) |
InChI Key |
LMFOHXXABAIJCQ-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C2C(=O)NC1C=C3 |
Canonical SMILES |
C1=CC2C3C2C(=O)NC1C=C3 |
synonyms |
4-Azatricyclo[3.3.2.02,8]deca-6,9-dien-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





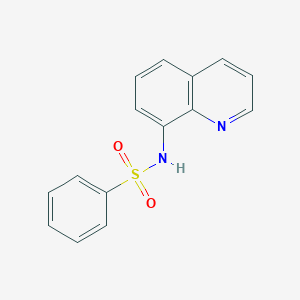
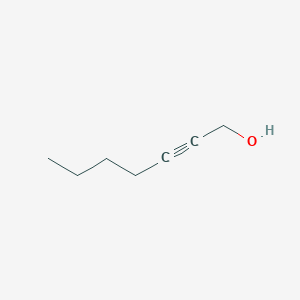
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)

